REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[Cl:11][C:12]1[CH:13]=[C:14]([CH2:27][C:28]([O:30][CH3:31])=[O:29])[CH:15]=[CH:16][C:17]=1[B:18]1[O:22][C:21]([CH3:24])([CH3:23])[C:20]([CH3:26])([CH3:25])[O:19]1.Br[CH2:33][CH2:34]Br>C1COCC1>[Cl:11][C:12]1[CH:13]=[C:14]([C:27]2([C:28]([O:30][CH3:31])=[O:29])[CH2:34][CH2:33]2)[CH:15]=[CH:16][C:17]=1[B:18]1[O:22][C:21]([CH3:23])([CH3:24])[C:20]([CH3:25])([CH3:26])[O:19]1 |f:0.1|
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Name
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|
Quantity
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7.08 mL
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Type
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reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C=CC1B1OC(C(O1)(C)C)(C)C)CC(=O)OC
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0.305 mL
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Type
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reactant
|
Smiles
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BrCCBr
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The resulting solution was stirred at 0° C. for 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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was stirred at 0° C. for 5 minutes
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Duration
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5 min
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Type
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CUSTOM
|
Details
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The reaction mixture was quenched with saturated NH4Cl (50 mL)
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Type
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ADDITION
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Details
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was diluted with EtOAc (75 mL)
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
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re-extracted with EtOAc (75 mL)
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Type
|
WASH
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Details
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The combined organics were washed with saturated brine (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
to afford crude product
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Type
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CUSTOM
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Details
|
The crude product was purified by flash silica chromatography, elution gradient 0 to 30% EtOAc in isohexane
|
Type
|
CUSTOM
|
Details
|
Pure fractions were evaporated to dryness
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1B1OC(C(O1)(C)C)(C)C)C1(CC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.182 g | |
YIELD: PERCENTYIELD | 16.79% | |
YIELD: CALCULATEDPERCENTYIELD | 16.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |